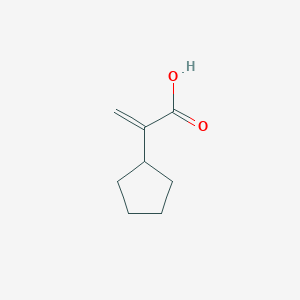

2-Cyclopentylpropenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-cyclopentylprop-2-enoic acid |

InChI |

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h7H,1-5H2,(H,9,10) |

InChI Key |

LLUZKGXYRDEBAQ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CCCC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Cyclopentylpropenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and predicted properties of 2-Cyclopentylpropenoic acid, a molecule of interest in organic synthesis and potential pharmaceutical development. Due to a lack of extensive direct experimental data in the current literature, this guide outlines a highly plausible synthetic route, the Knoevenagel-Doebner condensation, and provides estimated physicochemical and spectroscopic properties based on structurally analogous compounds. This document is intended to serve as a foundational resource for researchers seeking to synthesize and characterize this novel compound.

Introduction

This compound, also known as α-cyclopentylacrylic acid, is an unsaturated carboxylic acid featuring a cyclopentyl substituent at the alpha position of the acrylic acid backbone. This structural motif is of interest in medicinal chemistry and materials science due to the potential for the cyclopentyl group to modulate the electronic and steric properties of the acrylic acid system. The α,β-unsaturated carboxylic acid moiety is a known pharmacophore and a versatile synthetic intermediate. This guide details a practical synthetic approach and provides a predictive profile of its key chemical and physical properties.

Proposed Synthesis of this compound

The most plausible and efficient method for the synthesis of this compound is the Knoevenagel condensation, specifically utilizing the Doebner modification. This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst, followed by decarboxylation.

The proposed reaction scheme is as follows:

Caption: Proposed synthesis of this compound via Knoevenagel-Doebner condensation.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the Knoevenagel-Doebner condensation of aliphatic aldehydes.

Materials:

-

Cyclopentanecarboxaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in anhydrous pyridine (2-3 volumes per gram of malonic acid).

-

Addition of Reactants: To this solution, add cyclopentanecarboxaldehyde (1.0 equivalent) and a catalytic amount of piperidine (0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the aldehyde.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate to remove any unreacted malonic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Physicochemical Properties (Estimated)

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C₈H₁₂O₂ | Calculated from the chemical structure. |

| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on the appearance of similar α,β-unsaturated carboxylic acids. |

| Boiling Point | 180-200 °C (at atmospheric pressure) | Extrapolated from the boiling points of acrylic acid and α-alkylated acrylic acids. |

| Melting Point | 10-20 °C | Estimated based on the melting points of acrylic acid and methacrylic acid. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | The cyclopentyl group is expected to decrease water solubility compared to acrylic acid. |

| pKa | ~4.5 - 5.0 | Similar to other α-alkylated acrylic acids. |

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic characteristics for this compound, which are crucial for its identification and characterization.

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ 12-13 ppm (s, 1H, -COOH), δ 6.0-6.5 ppm (d, 1H, =CH), δ 5.5-6.0 ppm (d, 1H, =CH), δ 2.5-3.0 ppm (m, 1H, -CH-cyclopentyl), δ 1.4-2.0 ppm (m, 8H, cyclopentyl CH₂) | The carboxylic acid proton will be a broad singlet at a downfield shift. The vinyl protons will appear as doublets. The methine proton of the cyclopentyl group adjacent to the double bond will be a multiplet, and the remaining cyclopentyl protons will be in the aliphatic region. |

| ¹³C NMR | δ 170-175 ppm (C=O), δ 135-140 ppm (=C-), δ 125-130 ppm (=CH₂), δ 40-45 ppm (-CH-cyclopentyl), δ 25-35 ppm (cyclopentyl CH₂) | The carbonyl carbon will be the most downfield signal. The carbons of the double bond will be in the olefinic region. The cyclopentyl carbons will appear in the aliphatic region. |

| IR | 3200-2500 cm⁻¹ (broad, O-H stretch), 1710-1680 cm⁻¹ (strong, C=O stretch), 1650-1630 cm⁻¹ (medium, C=C stretch), ~980 cm⁻¹ (medium, =C-H bend) | The broad O-H stretch is characteristic of a carboxylic acid. The C=O and C=C stretching frequencies are typical for an α,β-unsaturated carboxylic acid. The out-of-plane =C-H bending is also expected. The C-H stretching and bending vibrations of the cyclopentyl group will be observed around 2950-2850 cm⁻¹ and 1450 cm⁻¹, respectively.[1] |

| Mass Spec | Molecular ion (M⁺) at m/z = 140.0837 | The exact mass is calculated for the molecular formula C₈H₁₂O₂. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and fragmentation of the cyclopentyl ring. |

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the α,β-unsaturated carboxylic acid moiety is a known Michael acceptor. This chemical reactivity can lead to interactions with biological nucleophiles, such as the cysteine residues in proteins. This suggests that this compound could exhibit a range of biological effects.

Potential areas for investigation include:

-

Antimicrobial Activity: Many α,β-unsaturated carbonyl compounds exhibit antimicrobial properties.

-

Enzyme Inhibition: The compound could act as an irreversible inhibitor of enzymes with active site cysteine residues.

-

Anti-inflammatory Effects: Some related compounds have shown anti-inflammatory activity.

-

Polymer Science: As a functionalized monomer, it could be used in the synthesis of novel polymers with specific properties conferred by the cyclopentyl group.

Caption: Logical relationship of the structure of this compound to its potential applications.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound for which there is limited published experimental data. The proposed synthesis via the Knoevenagel-Doebner condensation offers a reliable and efficient route to obtain this molecule. The estimated physicochemical and spectroscopic properties provide a basis for its characterization. Further research is warranted to explore the biological activities and potential applications of this interesting molecule in drug discovery and materials science.

References

In-depth Technical Guide on 2-Cyclopentylpropenoic Acid: Data Unavailability and Proposed Alternative

The search for "2-Cyclopentylpropenoic acid" and its potential synonym, "alpha-cyclopentylacrylic acid," did not yield a specific CAS number or any peer-reviewed articles detailing its synthesis, characterization, or biological function. While information on related compounds, such as cyclopentyl and cyclopropyl derivatives, exists, this data is not directly applicable to the requested molecule.

Given the absence of the necessary data to fulfill the user's request for a detailed technical guide on this compound, we propose to create a comprehensive guide on a closely related and well-documented compound: 3-Cyclopentylpropionic acid (CAS No. 140-77-2) .

Sufficient data is available for 3-Cyclopentylpropionic acid to construct a thorough technical whitepaper that would include:

-

Chemical Structure and Properties: Detailed information on its molecular formula, weight, and other physicochemical properties.

-

Characterization Data: Summarized in structured tables, including available spectroscopic data.

-

Synthesis Information: An overview of known synthetic routes.

-

Applications: Known uses, particularly as a building block in pharmaceutical synthesis.[1]

Below is a brief overview of the information that can be provided for 3-Cyclopentylpropionic acid .

Proposed Alternative: Technical Guide on 3-Cyclopentylpropionic Acid

Chemical Structure and Properties

3-Cyclopentylpropionic acid , also known as Cyclopentanepropanoic acid, is a carboxylic acid with a cyclopentyl group attached to the propyl chain.[1][2][3]

Chemical Structure:

A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1][2][3] |

| Molecular Weight | 142.20 g/mol | [1][2] |

| CAS Number | 140-77-2 | [1][2][3] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 130-132 °C at 12 mmHg | [1] |

| Density | 0.996 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.457 | [1] |

| Water Solubility | Insoluble | [1] |

Synthesis

A known method for the synthesis of 3-Cyclopentylpropionic acid involves the reaction of cyclopentanone or cyclopentanol with molten alkali metal hydroxide in two successive temperature ranges.[4]

A logical diagram for a generalized synthesis process is presented below.

Caption: Generalized workflow for the synthesis of 3-Cyclopentylpropionic acid.

Known Applications

3-Cyclopentylpropionic acid is utilized as an organic building block in the synthesis of various pharmaceutical compounds.[1][5] A primary application is in the production of Testosterone Cypionate, a medication used to treat testosterone deficiency.[1]

We kindly request your approval to proceed with creating a detailed technical guide on 3-Cyclopentylpropionic acid in lieu of the originally requested compound for which sufficient data is unavailable.

References

- 1. Cas 140-77-2,3-Cyclopentylpropionic acid | lookchem [lookchem.com]

- 2. Cyclopentanepropanoic acid | C8H14O2 | CID 8818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanepropanoic acid [webbook.nist.gov]

- 4. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

Navigating the Unknown: An Assessment of the Biological Landscape of 2-Cyclopentylpropenoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a thorough review of scientific literature and chemical databases reveals a significant lack of available information on the biological activity, mechanism of action, and therapeutic potential of 2-Cyclopentylpropenoic acid. This document aims to provide a comprehensive overview of structurally related compounds and outlines a hypothetical framework for the initial investigation of this novel chemical entity.

Introduction: The Enigma of this compound

This compound, a molecule with a distinct cyclopentyl moiety attached to a propenoic acid backbone, represents a largely unexplored area in chemical and biological research. While its structural cousins, such as cyclopentyl- and cyclopropyl-containing compounds, have been investigated for various therapeutic applications, this compound itself remains a scientific enigma. The absence of published data necessitates a predictive and comparative approach, drawing insights from related molecular structures to postulate its potential biological relevance. This guide serves as a foundational resource for researchers interested in pioneering the study of this compound, offering a roadmap for its synthesis, biological screening, and mechanistic evaluation.

A Survey of Structurally Related Compounds and Their Biological Activities

In the absence of direct data, an examination of compounds with similar structural motifs can provide valuable clues into the potential biological activities of this compound.

Cyclopentenyl Fatty Acids: A Historical Perspective

A notable class of related compounds are the cyclopentenyl fatty acids, which are naturally occurring lipids.[1] These molecules, characterized by a cyclopentene ring and a long fatty acid chain, have a history in traditional medicine and have recently been explored for their potential as novel antibiotic agents.[1]

Cyclopropyl Analogues: Insights from a Strained Ring System

While structurally different, cyclopropyl analogues of various carboxylic acids have been synthesized and evaluated for their biological activities. For instance, a series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid were assessed as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor.[1] The rigid, strained nature of the cyclopropyl ring often imparts unique conformational constraints that can lead to potent and selective biological activities.

Cyclopentenediones: A Class of Bioactive Secondary Metabolites

Cyclopentenediones, which feature a five-membered ring with two ketone functionalities, are secondary metabolites found in a variety of organisms, including plants and fungi.[2] This class of compounds has been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytostatic effects.[2]

Hypothetical Experimental Workflow for Investigating this compound

Given the lack of existing biological data, a systematic approach is required to elucidate the potential of this compound. The following workflow outlines a logical progression of experiments, from initial screening to more in-depth mechanistic studies.

Data Presentation: A Call for Future Research

Due to the current absence of quantitative data for this compound, the creation of summary tables for metrics such as IC50, EC50, or binding affinities is not possible. The scientific community is encouraged to undertake studies that would generate such data, which would be pivotal in understanding the compound's potential.

Experimental Protocols: A Template for Discovery

Detailed experimental protocols for assays involving this compound are not available in the existing literature. Researchers embarking on the study of this compound would need to adapt standard, validated protocols for the following key experiments:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the synthesized compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

MTT Assay: A colorimetric assay for assessing cell metabolic activity, which can be used as a measure of cytotoxicity.

-

Broth Microdilution Assay: For determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

-

Radioligand Binding Assay: To investigate the interaction of the compound with specific receptors of interest.

-

Western Blotting: To probe for changes in protein expression levels within specific signaling pathways upon treatment with the compound.

Signaling Pathways: Uncharted Territory

The mechanism of action of this compound is currently unknown, and therefore, no signaling pathway diagrams can be provided. The identification of its biological targets and the elucidation of the downstream pathways it modulates are key areas for future research. A logical starting point would be to investigate pathways commonly affected by other cyclic carboxylic acids, such as those involved in inflammation, metabolism, and cell proliferation.

Conclusion and Future Directions

This compound represents a blank slate in the landscape of chemical biology and drug discovery. The information presented in this guide, drawn from structurally related compounds, suggests that this molecule could possess interesting biological properties. The proposed experimental workflow provides a structured approach for its initial investigation. Future research should focus on its synthesis, purification, and a broad-based biological screening to uncover its potential therapeutic applications. The journey to understand the biological activity and potential of this compound is just beginning, and it is a path that holds the promise of new scientific discoveries.

References

The Cyclopentenyl Fatty Acids: A Technical Guide to Their Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenyl fatty acids are a unique class of lipids characterized by a terminal cyclopentene ring. Their history is deeply intertwined with the centuries-long battle against leprosy, where the traditional remedy of chaulmoogra oil, derived from the seeds of trees in the Flacourtiaceae family, offered the only significant, albeit imperfect, treatment. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and biological activities of these remarkable molecules, with a focus on the experimental evidence that has shaped our understanding.

Discovery and History: From Folk Medicine to Modern Chemistry

The use of chaulmoogra oil for skin ailments, including leprosy, dates back centuries in traditional Indian and Chinese medicine.[1][2] However, it was not until the late 19th and early 20th centuries that Western medicine began to systematically investigate its therapeutic properties.

The seminal work on the chemical constituents of chaulmoogra oil was conducted by the American chemist Frederick B. Power and his colleagues at the Wellcome Chemical Research Laboratories in London. In 1904, Power and Gornall isolated and identified chaulmoogric acid , the first known cyclopentenyl fatty acid.[3] This was followed by the discovery of its lower homolog, hydnocarpic acid , in 1907. These compounds were recognized as the active principles responsible for the oil's therapeutic effects against Mycobacterium leprae, the causative agent of leprosy.

Experimental Protocol: Isolation and Structure Elucidation of Chaulmoogric and Hydnocarpic Acids (Based on the work of Power and Gornall, 1904)

Objective: To isolate and determine the chemical structure of the active constituents of chaulmoogra oil.

Methodology:

-

Saponification of Chaulmoogra Oil: An ethanolic solution of potassium hydroxide was used to saponify the oil, converting the fatty acid glycerides into their potassium salts.

-

Liberation of Free Fatty Acids: The soap solution was acidified with sulfuric acid to precipitate the free fatty acids.

-

Separation of Fatty Acids: The mixture of fatty acids was subjected to fractional distillation under reduced pressure to separate components based on their boiling points.

-

Crystallization: The fractions containing the cyclopentenyl fatty acids were further purified by repeated crystallization from various solvents, such as ethyl acetate and petroleum ether.

-

Elemental Analysis: The purified crystalline acids were subjected to combustion analysis to determine their empirical formulas (C18H32O2 for chaulmoogric acid and C16H28O2 for hydnocarpic acid).

-

Determination of Unsaturation: The degree of unsaturation was determined by titration with a standard solution of bromine or iodine, indicating the presence of a double bond.

-

Oxidative Degradation: The purified acids were oxidized using potassium permanganate. The resulting degradation products were isolated and identified. This was a critical step in deducing the cyclic nature of the fatty acids.

-

Spectroscopic Analysis (Modern Methods): While not available to Power and Gornall, modern structure elucidation would involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms and the structure of the cyclopentene ring and the aliphatic chain.

-

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation patterns, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid and the C=C double bond.

-

Quantitative Analysis of Cyclopentenyl Fatty Acids

The composition of cyclopentenyl fatty acids can vary depending on the plant species and even the specific batch of oil. The table below summarizes the typical fatty acid composition of chaulmoogra oil from Hydnocarpus species.

| Fatty Acid | Chemical Formula | Percentage Composition (%) |

| Cyclopentenyl Fatty Acids | ||

| Hydnocarpic Acid | C16H28O2 | 48 |

| Chaulmoogric Acid | C18H32O2 | 27 |

| Gorlic Acid | C18H30O2 | Varies |

| Other Fatty Acids | ||

| Palmitic Acid | C16H32O2 | 6 |

| Oleic Acid | C18H34O2 | 12 |

Biosynthesis of Cyclopentenyl Fatty Acids

The biosynthetic pathway of cyclopentenyl fatty acids in plants of the Flacourtiaceae family was elucidated by Cramer and Spener in 1977. Their work demonstrated that these unique fatty acids are not synthesized de novo from acetate in the same manner as conventional fatty acids. Instead, they utilize a specific precursor, aleprolic acid.

Experimental Protocol: Elucidation of the Biosynthetic Pathway (Based on the work of Cramer and Spener, 1977)

Objective: To determine the biosynthetic precursors and pathway of cyclopentenyl fatty acids in Hydnocarpus anthelminthica seeds.

Methodology:

-

Synthesis of Radiolabeled Precursors:

-

[1-¹⁴C]Acetate was commercially available.

-

[1-¹⁴C]Aleprolic acid and cyclopentenyl-[2-¹⁴C]glycine were synthesized for the experiments.

-

-

Incubation with Plant Material:

-

Developing seeds of Hydnocarpus anthelminthica were sliced and incubated in a buffered medium.

-

The radiolabeled precursors were added to the incubation medium.

-

-

Lipid Extraction:

-

After the incubation period, the total lipids were extracted from the seed tissue using a chloroform:methanol solvent system.

-

-

Separation of Fatty Acids:

-

The extracted lipids were saponified to release the free fatty acids.

-

The fatty acids were then converted to their methyl esters (FAMEs) for analysis.

-

The FAMEs were separated into straight-chain and cyclopentenyl fatty acid fractions using argentation thin-layer chromatography (Ag-TLC).

-

-

Radiometric Analysis:

-

The radioactivity of the separated fatty acid fractions was measured using a liquid scintillation counter.

-

-

Identification of Labeled Products:

-

The radioactive FAMEs were identified by gas-liquid chromatography (GLC) coupled with a radioactivity detector.

-

Key Findings:

-

Incubation with [1-¹⁴C]acetate led to the labeling of both straight-chain and cyclopentenyl fatty acids, indicating that the chain elongation machinery utilizes acetate.

-

Incubation with [1-¹⁴C]aleprolic acid resulted in the direct incorporation of the label into longer-chain cyclopentenyl fatty acids (hydnocarpic and chaulmoogric acids), but not into straight-chain fatty acids. This demonstrated that aleprolic acid is a specific primer for cyclopentenyl fatty acid synthesis.

-

Incubation with cyclopentenyl-[2-¹⁴C]glycine also led to the formation of labeled cyclopentenyl fatty acids, suggesting that this non-proteinogenic amino acid is a precursor to aleprolic acid.

Visualizing the Biosynthesis Pathway

Caption: Biosynthesis of cyclopentenyl fatty acids from cyclopentenylglycine.

Biological Activity and Potential Signaling Pathways

The primary historical and scientifically validated biological activity of cyclopentenyl fatty acids is their antimicrobial effect against Mycobacterium leprae.[4] The mechanism of this action is believed to involve the disruption of the bacterial cell wall and interference with essential metabolic pathways.[1]

More recently, research has begun to explore the anti-inflammatory properties of these compounds. While the precise molecular mechanisms are still under investigation, evidence suggests potential interactions with key inflammatory signaling pathways, namely the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) pathways.

Hypothesized Anti-Inflammatory Signaling Pathways

The following diagrams illustrate the potential mechanisms by which cyclopentenyl fatty acids may exert their anti-inflammatory effects. It is important to note that direct binding and activation or inhibition of these pathways by cyclopentenyl fatty acids require further experimental validation.

Caption: Hypothesized activation of PPARγ by cyclopentenyl fatty acids.

Caption: Hypothesized inhibition of the NF-κB pathway by cyclopentenyl fatty acids.

Future Directions

The rich history and unique biological activities of cyclopentenyl fatty acids present exciting opportunities for future research and drug development. Key areas of investigation include:

-

Elucidation of Signaling Pathways: Definitive experimental evidence is needed to confirm the interaction of cyclopentenyl fatty acids with PPARγ, NF-κB, and other potential signaling pathways.

-

Structure-Activity Relationship Studies: Synthesis and biological evaluation of analogs of chaulmoogric and hydnocarpic acids could lead to the development of more potent and specific therapeutic agents.

-

Exploration of Other Therapeutic Applications: The anti-inflammatory properties of these compounds suggest their potential use in a range of inflammatory conditions beyond skin diseases.

Conclusion

From their origins in traditional medicine to their characterization by pioneering chemists, cyclopentenyl fatty acids have a fascinating history. While their use in treating leprosy has been largely superseded by modern antibiotics, ongoing research into their anti-inflammatory and other biological activities suggests that these unique lipids may yet hold significant therapeutic potential. A deeper understanding of their molecular mechanisms of action will be crucial in unlocking their future applications in medicine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Propenoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of propenoic acid derivatives. Propenoic acid, also known as acrylic acid, and its derivatives are a versatile class of molecules with significant applications in materials science and, increasingly, in drug development. Their characteristic α,β-unsaturated carbonyl moiety imparts unique reactivity, making them valuable building blocks for a diverse range of chemical entities. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate a deeper understanding and application of these compounds.

Core Physical and Chemical Properties

The physical and chemical properties of propenoic acid derivatives are largely dictated by the nature of the substituent attached to the carbonyl group and any substitutions on the vinyl group. These properties are critical for predicting the behavior of these molecules in various systems, including their solubility, stability, and reactivity.

Physical Properties

The physical state, solubility, and other physical constants of propenoic acid derivatives are fundamental to their handling, formulation, and biological interactions. Key derivatives include esters (acrylates) and amides (acrylamides).

Table 1: Physical Properties of Common Propenoic Acid Derivatives

| Derivative Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility |

| Propenoic Acid | C₃H₄O₂ | 72.06 | 141 | 13 | 1.051 | Miscible |

| Methyl Acrylate | C₄H₆O₂ | 86.09 | 80 | -75 | 0.956 | 5.2 g/100 mL |

| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 99.8 | -71 | 0.923 | 1.5 g/100 mL[1] |

| Butyl Acrylate | C₇H₁₂O₂ | 128.17 | 145 | -64 | 0.894 | 0.14 g/100 mL |

| 2-Ethylhexyl Acrylate | C₁₁H₂₀O₂ | 184.28 | 215-219 | -90 | 0.885[2] | 0.01 g/100 mL |

| Acrylamide | C₃H₅NO | 71.08 | 125 (at 25 mmHg) | 84.5 | 1.122 | 204 g/100 mL |

| Methacrylic Acid | C₄H₆O₂ | 86.09 | 161 | 16 | 1.015 | 9.7 g/100 mL |

Chemical Properties

The chemical behavior of propenoic acid derivatives is dominated by the electrophilic nature of the β-carbon and the carbonyl carbon, as well as the acidity of the carboxylic acid proton in the parent and substituted acids.

The pKa of propenoic acid is a measure of its acidity. Substituents on the carbon backbone can significantly influence the pKa by either donating or withdrawing electron density, thereby stabilizing or destabilizing the resulting carboxylate anion.

Table 2: pKa Values of Propenoic Acid and Related Unsaturated Carboxylic Acids

| Compound | Structure | pKa |

| Propenoic Acid | CH₂=CHCOOH | 4.25[3] |

| trans-Crotonic Acid | CH₃CH=CHCOOH | 4.69[4][5] |

| cis-Crotonic Acid | CH₃CH=CHCOOH | 4.44[6] |

| trans-Cinnamic Acid | C₆H₅CH=CHCOOH | 4.44 |

| Methacrylic Acid | CH₂=C(CH₃)COOH | 4.66 |

Note: The pKa values can vary slightly depending on the experimental conditions.

The primary mode of reactivity for propenoic acid derivatives is their susceptibility to nucleophilic attack. As α,β-unsaturated carbonyl compounds, they can undergo both direct (1,2-addition) and conjugate (1,4-addition or Michael addition) attacks by nucleophiles.

-

1,2-Addition: Nucleophilic attack directly at the carbonyl carbon. This is more common with "hard" nucleophiles like Grignard reagents.

-

1,4-Addition (Michael Addition): Nucleophilic attack at the β-carbon, which is electrophilic due to resonance with the carbonyl group. This is a key reaction for the biological activity of many propenoic acid derivatives, particularly in the context of covalent inhibitors.

The reactivity of the double bond also allows for polymerization, a property extensively utilized in the materials industry. For drug development applications, the controlled reaction with biological nucleophiles is of greater interest.

Propenoic Acid Derivatives in Drug Development: Covalent Inhibition

A significant application of propenoic acid derivatives in drug development is their use as "warheads" in covalent inhibitors. These inhibitors form a stable, covalent bond with a nucleophilic amino acid residue (commonly cysteine) in the target protein, leading to irreversible inhibition.

Mechanism of Covalent Inhibition

The process of covalent inhibition by a propenoic acid derivative typically involves two steps:

-

Reversible Binding: The inhibitor first binds non-covalently to the active site of the target protein. This initial binding is governed by the inhibitor's affinity for the protein, characterized by the inhibition constant (Kᵢ).

-

Irreversible Reaction: The reactive acrylamide or acrylate moiety is then positioned to react with a nearby nucleophilic residue, forming a covalent bond. The rate of this irreversible step is characterized by the inactivation rate constant (kᵢₙₐ꜀ₜ).

The overall potency of a covalent inhibitor is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.

Signaling Pathway Example: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. Several generations of EGFR inhibitors have been developed, with covalent inhibitors demonstrating significant efficacy, particularly against resistance mutations. Acrylamide-containing compounds have been successfully developed as covalent inhibitors of EGFR.[1][7][8]

Caption: Covalent inhibition of the EGFR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of propenoic acid derivatives.

Determination of Covalent Inhibitor Potency (kᵢₙₐ꜀ₜ/Kᵢ)

This protocol outlines a method for determining the kinetic parameters of an irreversible covalent inhibitor.

Objective: To determine the second-order rate constant (kᵢₙₐ꜀ₜ/Kᵢ) of a propenoic acid derivative against its target protein.

Materials:

-

Target protein

-

Test compound (covalent inhibitor)

-

Assay buffer

-

Substrate for the target protein

-

Detection reagent

-

96- or 384-well microplates

-

Plate reader capable of kinetic measurements

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the target protein in assay buffer.

-

Prepare a serial dilution of the test compound in assay buffer.

-

Prepare a stock solution of the substrate.

-

-

Assay Setup:

-

In a microplate, add the target protein to each well.

-

Add the serially diluted test compound to the wells. Include a control with buffer only.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period to allow for the covalent reaction to proceed.

-

-

Kinetic Measurement:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately place the plate in a plate reader and measure the product formation over time (kinetic read).

-

-

Data Analysis:

-

For each inhibitor concentration, determine the initial reaction rate (v₀).

-

Plot the observed rate constant (kₒₑₛ) versus the inhibitor concentration. The kₒₑₛ can be determined from the progress curves at each inhibitor concentration.

-

Fit the data to the following equation to determine kᵢₙₐ꜀ₜ and Kᵢ: kₒₑₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])

-

The second-order rate constant is then calculated as kᵢₙₐ꜀ₜ/Kᵢ.[9]

-

Caption: Workflow for determining kᵢₙₐ꜀ₜ/Kᵢ.

Thiol-Michael Addition Reaction

This protocol describes a representative Michael addition of a thiol to an acrylate, a fundamental reaction for understanding the reactivity of propenoic acid derivatives.

Objective: To perform a base-catalyzed Michael addition of a thiol to an acrylate and monitor the reaction progress.

Materials:

-

An acrylate (e.g., ethyl acrylate)

-

A thiol (e.g., butyl thiol)

-

A base catalyst (e.g., triethylamine)

-

An appropriate solvent (e.g., dichloromethane)

-

Thin Layer Chromatography (TLC) plates

-

NMR tubes and solvent (e.g., CDCl₃)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the acrylate and the thiol in the solvent.

-

Add a catalytic amount of the base to the solution.

-

Stir the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the product spot.

-

Alternatively, the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals of the acrylate.

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the reaction mixture with a dilute acid solution to remove the base catalyst, followed by a wash with brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

-

Characterization:

-

Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

Caption: Protocol for a Thiol-Michael Addition Reaction.

Conclusion

Propenoic acid derivatives are a class of compounds with a rich and diverse chemistry that is being increasingly leveraged in the field of drug discovery. Their unique reactivity as Michael acceptors allows for the design of potent and selective covalent inhibitors that can address challenges in modern pharmacology, such as drug resistance. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their effective application in research and development. The provided data, protocols, and visualizations are intended to be a valuable resource for scientists working with these important molecules.

References

- 1. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Ethylhexyl acrylate - Wikipedia [en.wikipedia.org]

- 3. Sesame: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Crotonic acid - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

Spectroscopic Analysis of Substituted Propenoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted propenoic acids, a class of organic compounds characterized by a carboxylic acid group attached to a carbon-carbon double bond, are pivotal in various fields, including pharmaceuticals, polymer chemistry, and materials science. A thorough understanding of their molecular structure is crucial for predicting their chemical reactivity, biological activity, and physical properties. This guide provides an in-depth overview of the primary spectroscopic techniques employed for the structural elucidation and analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.[1] For substituted propenoic acids, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of the nuclei.

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. The acidic proton of the carboxyl group is typically observed as a broad singlet in the downfield region of the spectrum.

Key ¹H NMR Spectral Features:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet, typically in the range of 10-13 ppm.[2] Its chemical shift can be dependent on concentration and the solvent used due to variations in hydrogen bonding.

-

Vinylic Protons (-CH=CH-): The protons on the carbon-carbon double bond typically resonate in the range of 5.5-7.5 ppm. Their chemical shifts are influenced by the nature of the substituents on the double bond.

-

Substituent Protons: The chemical shifts of protons on the substituent groups will vary depending on their proximity to the propenoic acid moiety and the presence of any electron-withdrawing or electron-donating groups.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 |

| Vinylic (α-proton) | 5.5 - 6.5 |

| Vinylic (β-proton) | 6.5 - 7.5 |

| Protons on Substituents | Variable |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[3] Each unique carbon atom in the molecule gives a distinct signal.[4]

Key ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-COOH): The carbon of the carboxyl group is highly deshielded and appears far downfield, typically in the range of 165-185 ppm.[5]

-

Vinylic Carbons (-CH=CH-): The carbons of the double bond resonate in the range of 120-150 ppm.

-

Substituent Carbons: The chemical shifts of the carbons in the substituent groups are dependent on their chemical environment.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 165 - 185 |

| Vinylic (α-carbon) | 120 - 135 |

| Vinylic (β-carbon) | 135 - 150 |

| Carbons on Substituents | Variable |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] Carboxylic acids have very distinct IR absorption bands.[5]

Key IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹.[5][7] This broadness is a result of hydrogen bonding.[7]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band appears between 1680 and 1725 cm⁻¹.[2] Conjugation with the C=C double bond can lower this frequency.

-

C=C Stretch (Alkene): A medium to weak absorption band is found around 1620-1680 cm⁻¹.[6]

-

C-O Stretch: This absorption occurs in the 1210-1320 cm⁻¹ region.[7]

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C=O Stretch (Carbonyl) | 1680 - 1725 | Strong |

| C=C Stretch (Alkene) | 1620 - 1680 | Medium to Weak |

| C-O Stretch | 1210 - 1320 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.[8][9][10] Substituted propenoic acids, with their conjugated π-system, exhibit characteristic UV absorptions. The extent of conjugation in the molecule is directly related to the wavelength of maximum absorption (λmax).[8]

Key UV-Vis Spectral Features:

-

π → π* Transitions: The conjugated system of the propenoic acid moiety allows for π → π* electronic transitions upon absorption of UV radiation.

-

Effect of Substituents: The position of λmax is sensitive to the nature of the substituents. Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift to shorter wavelengths. Increased conjugation leads to a longer wavelength of maximum absorption.[8]

| Compound Type | Typical λmax (nm) |

| Propenoic Acid | ~200-220 |

| Cinnamic Acid (3-phenylpropenoic acid) | ~270-280 |

| Substituted Cinnamic Acids | Variable (dependent on substituent) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.[11]

Key Mass Spectrometry Features:

-

Molecular Ion Peak (M+): The peak corresponding to the intact molecule with one electron removed gives the molecular weight of the compound. For propanoic acid, the molecular peak is at m/z 74.[12]

-

Fragmentation Patterns: The molecular ion can fragment into smaller, charged species. The fragmentation pattern is often characteristic of the compound's structure. Common fragmentation pathways for substituted propenoic acids include the loss of the carboxylic acid group, water, and fragments from the substituent. One of the most studied rearrangement reactions is the McLafferty rearrangement, which can occur in radical cations with unsaturated functional groups like carboxylic acids.[11]

| Fragment Ion | Description |

| [M]+ | Molecular Ion |

| [M - OH]+ | Loss of a hydroxyl radical |

| [M - H₂O]+ | Loss of water |

| [M - COOH]+ | Loss of the carboxyl group |

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon proper sample preparation and instrument operation.

-

Sample Preparation: Dissolve 5-10 mg of the substituted propenoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard with a chemical shift of 0.0 ppm.[13]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. The number of scans will vary depending on the sample concentration and the desired signal-to-noise ratio.

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[14]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[14][15] For solid samples, apply pressure using a press to ensure good contact between the sample and the crystal.[14][15]

-

Data Acquisition: Collect the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Sample Preparation: Prepare a dilute solution of the substituted propenoic acid in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Data Acquisition: Replace the blank cuvette with the sample cuvette and measure the absorbance over the desired wavelength range (typically 200-400 nm for these compounds).[9][10][16]

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids.[17][18][19][20]

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, water) at a low concentration (typically in the range of 10 micrograms per mL).[21] The solution should be free of non-volatile salts and particulates.[21]

-

Infusion: The sample solution is introduced into the ESI source at a low flow rate via a syringe pump.[18]

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[17][20] The solvent evaporates, leading to the formation of gas-phase ions.

-

Data Acquisition: The ions are guided into the mass analyzer, and their mass-to-charge ratios are measured.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown substituted propenoic acid.

References

- 1. youtube.com [youtube.com]

- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. compoundchem.com [compoundchem.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. jackwestin.com [jackwestin.com]

- 9. Structure Determination in Conjugated Systems UV | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chim.lu [chim.lu]

- 13. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. agilent.com [agilent.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. longdom.org [longdom.org]

- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 18. phys.libretexts.org [phys.libretexts.org]

- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 20. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopentylpropenoic Acid and Related Novel Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative data on the solubility and stability of 2-Cyclopentylpropenoic acid. This guide, therefore, provides a comprehensive framework of established methodologies and best practices for determining these critical physicochemical properties for a novel carboxylic acid of this nature. The protocols and data presentation formats are based on standard industry practices and regulatory guidelines.

Introduction

The preclinical and formulation development of any new chemical entity (NCE) is critically dependent on a thorough understanding of its physicochemical properties. Among the most crucial of these are solubility and stability. Solubility influences bioavailability and the feasibility of developing various dosage forms, while stability data are essential for determining storage conditions, shelf-life, and degradation pathways. This document outlines the standard experimental workflows for characterizing the solubility and stability of a novel compound such as this compound.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its dissolution rate and, consequently, its absorption and bioavailability. Both thermodynamic and kinetic solubility are important parameters. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is relevant for early-stage drug discovery, where high-throughput screening is often employed.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[1][2] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation of Solvents: A range of aqueous and organic solvents should be selected. For pharmaceutical applications, buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are critical to simulate physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent or buffer. The excess solid is necessary to ensure that equilibrium is reached from a state of saturation.[1]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 25°C and 37°C) for a predetermined period. A minimum of 24 to 48 hours is typically required to ensure equilibrium is reached, although this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[2][3]

-

Phase Separation: After equilibration, the undissolved solid must be separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) that does not interact with the compound.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of the compound to ensure accurate quantification.

Data Presentation: Solubility

The results of the solubility studies should be compiled into a clear and concise table.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| pH 1.2 Buffer | 25 | |||

| pH 4.5 Buffer | 25 | |||

| pH 6.8 Buffer | 25 | |||

| pH 7.4 Buffer | 25 | |||

| Water | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetonitrile | 25 | |||

| pH 7.4 Buffer | 37 |

Stability Assessment

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] These studies are essential for establishing a re-test period for the drug substance and recommended storage conditions.[4][5] The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[4][6][7]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[8][9]

Methodology:

-

Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: The compound is treated with a base (e.g., 0.1 M NaOH) under similar conditions to acid hydrolysis.

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 10°C increments above the accelerated stability condition) for a set duration.

-

Photostability: The compound is exposed to a combination of visible and UV light as per ICH Q1B guidelines. A control sample is kept in the dark to differentiate between thermal and light-induced degradation.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The goal is to achieve a target degradation of 5-20%.[10]

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of a drug substance under its intended storage conditions.

Methodology:

-

Batch Selection: At least three primary batches of the drug substance should be used for stability studies.[4][5]

-

Storage Conditions: The samples are stored in containers that simulate the proposed packaging under the following ICH-recommended conditions[6]:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: Samples are pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[4]

-

Analytical Testing: The samples are tested for attributes susceptible to change during storage, such as appearance, assay, degradation products, and any other critical quality attributes. A validated stability-indicating analytical procedure is used for this purpose.

Data Presentation: Stability

The results from the stability studies should be tabulated to show the change in critical quality attributes over time and under different storage conditions.

Table: Accelerated Stability Data (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Degradant (%) | Total Degradants (%) |

| 0 | White Powder | 99.8 | < 0.05 | 0.15 |

| 3 | White Powder | 99.5 | 0.08 | 0.35 |

| 6 | White Powder | 99.1 | 0.12 | 0.60 |

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for determining the solubility and stability of a new chemical entity like this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. enamine.net [enamine.net]

- 4. database.ich.org [database.ich.org]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lubrizolcdmo.com [lubrizolcdmo.com]

- 10. resolvemass.ca [resolvemass.ca]

A Technical Guide to Naturally Occurring Cyclopentane-Containing Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of naturally occurring bioactive compounds featuring a cyclopentane core structure. These compounds, sourced from a diverse range of terrestrial and marine organisms, exhibit a wide spectrum of pharmacological activities, making them compelling candidates for drug discovery and development. This document details their natural origins, biological effects, mechanisms of action, and the experimental methodologies used for their isolation and evaluation.

Prostaglandins: Inflammatory Mediators and Therapeutic Targets

Prostaglandins are a group of physiologically active lipid compounds found in almost every tissue in humans and other animals.[1] They are derived from fatty acids and contain a cyclopentane ring.[1] These potent signaling molecules are involved in a variety of physiological processes, including inflammation, pain, fever, and blood clotting.[2]

Natural Sources

Prostaglandins are synthesized in situ in response to various stimuli.[1] While not sourced from specific organisms in the traditional sense for extraction, their biosynthesis from arachidonic acid is a key target for anti-inflammatory drugs.[3][4] Plants also synthesize structurally similar molecules, such as jasmonates, which share signaling functionalities.[5]

Biological Activities and Quantitative Data

Prostaglandins, particularly PGE2, are key mediators of inflammation.[3][4] They can act on various G protein-coupled receptors (GPCRs), leading to either pro- or anti-inflammatory responses depending on the receptor subtype and cellular context.[6][7] For instance, PGE2 can induce hyperalgesia (increased sensitivity to pain) and paw swelling in inflammatory models.[3] Conversely, at physiological concentrations, PGE2 can also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory factors like superoxide from microglia.[8]

| Compound | Biological Activity | Cell Line/Model | IC50/EC50/Effective Concentration | Reference |

| Prostaglandin E2 (PGE2) | Inhibition of superoxide production | Rat mixed glial cultures | IC50: 0.13 ± 0.08 nM | [8] |

| Prostaglandin E2 (PGE2) | Inhibition of TNF-α production | Rat mixed glial cultures | IC50: 10.14 ± 0.18 nM | [8] |

| Prostaglandin E2 (PGE2) | Inhibition of nitric oxide (NO) production | Rat mixed glial cultures | IC50: > 100 nM | [8] |

| Prostaglandin E2 (PGE2) | Inhibition of MCP-1 production | Rat mixed glial cultures | IC50: > 100 nM | [8] |

| Prostaglandins of the J series (PGJ2, Δ12-PGJ2) | Inhibition of cellular proliferation | Trypanosoma brucei | IC50: < 5 µM | [1] |

| 15d-PGJ2 | Inhibition of cellular proliferation | Trypanosoma brucei | IC50 similar to PGD2 | [1] |

Experimental Protocols

Extraction and Quantification of Prostaglandins from Biological Tissues

This protocol is adapted from methods for analyzing prostaglandins in animal tissues.[9][10][11]

-

Homogenization: Homogenize frozen tissue samples in liquid nitrogen.

-

Acidification: Adjust the pH of the tissue homogenate to 4.0 with glacial acetic acid.

-

Antioxidant Addition: Add butylated hydroxytoluene (BHT) in ethanol to a final concentration of 10% (w/v) to prevent oxidation.

-

Internal Standard Spiking: Add deuterated internal standards (e.g., PGE2-d4) to the sample.

-

Liquid-Liquid Extraction: Perform an extraction with an equal volume of ethyl acetate. Vortex thoroughly.

-

Phase Separation: Centrifuge to separate the organic and aqueous phases.

-

Drying and Reconstitution: Collect the organic phase, dry it down under a stream of nitrogen, and reconstitute the residue in ethanol.

-

Analysis: Analyze the extracted prostaglandins by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

In Vitro Anti-Inflammatory Bioassay: Inhibition of PGE2 Production

This protocol is based on assays using RAW264.7 mouse macrophage cells.[12]

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.

Signaling Pathway

Jasmonates: Plant Hormones with Therapeutic Potential

Jasmonates are a class of lipid-based plant hormones that play crucial roles in regulating plant growth, development, and defense against biotic and abiotic stresses.[6][8] Their structural similarity to prostaglandins hints at their potential for therapeutic applications in humans.

Natural Sources

Jasmonates are ubiquitously found in plants. Jasmonic acid and its methyl ester have been isolated from various plant species. Some microorganisms, like the filamentous fungus Botryosphaeria rhodina, are also capable of producing jasmonates.[13]

Biological Activities

Jasmonates exhibit a range of biological activities, including phytoregulatory effects and toxicity against certain types of cancer cells and nematodes.[13]

Experimental Protocols

Extraction and Purification of Jasmonates from Plant Tissues

This protocol is a generalized procedure based on established methods.[14][15][16]

-

Sample Preparation: Freeze 0.5 g of plant leaf tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the powdered tissue with cold methanol, followed by ethyl acetate.

-

Purification: Further purify and enrich the extract using a C18 solid-phase extraction (SPE) cartridge.

-

Elution: Elute indole-3-acetic acid and abscisic acid with 40% methanol, and subsequently elute jasmonic acid with 60% methanol.

-

Derivatization (for GC-MS): Derivatize the final extract with diazomethane for analysis by gas chromatography-mass spectrometry (GC-MS).

-

Analysis: Alternatively, analyze the underivatized extract by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

Iridoids: A Diverse Class of Bioactive Monoterpenoids

Iridoids are a large and expanding class of cyclopentane pyran monoterpenes widely distributed in the plant kingdom.[17][18] They exhibit a broad range of biological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and antitumor effects.[17][18][19]

Natural Sources

Iridoids are prevalent in many plant families, including Scrophulariaceae, Rubiaceae, and Gentianaceae.[17] Specific compounds like aucubin and catalpol have garnered significant research interest for their diverse pharmacological profiles.[20]

Biological Activities and Quantitative Data

Iridoids have demonstrated significant potential in cancer research, with some compounds showing cytotoxic effects and others exhibiting cytostatic properties.[20] They also possess noteworthy neuroprotective capabilities.[17][21][22]

| Compound | Biological Activity | Cell Line/Model | IC50/Effective Concentration | Reference |

| Verminoside | Cytotoxic | Hep-2 | IC50: 128 µM | [20] |

| Amphicoside | Cytotoxic | Hep-2 | IC50: 340 µM | [20] |

| Veronicoside | Cytotoxic | Hep-2 | IC50: 153.3 µM | [20] |

| Globularifolin | Cytotoxic | SACC-83 | IC50: 10 µM | [20] |

| Globularifolin | Cytotoxic | HGS (healthy cells) | IC50: 80 µM | [20] |

| Picrorrhiza kurroa extract | Cytotoxic | MCF-7 | IC50: 61.86 µg/mL | [20] |

| Aucubin aglycone | Anticancer | Leukemia P388 (in vivo) | Max T/C: 162% at 100 mg/kg | [20] |

| Scandoside methyl ester aglycone | Anticancer | Leukemia P388 (in vivo) | Max T/C: 160% at 100 mg/kg | [20] |

| 1-epi-bosnarol | Anticancer | HeLa, A2780, T47D | Active at 10, 30, and 60 µM | [20] |

Experimental Protocols

Neuroprotective Effect Bioassay

This protocol is based on studies investigating the neuroprotective effects of iridoids on PC12 cells.[21][22]

-

Cell Culture: Culture PC12 cells in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of the iridoid compounds for 4 hours.

-

Induction of Injury: Induce neurotoxicity by treating the cells with amyloid-β protein 1-42 (Aβ1-42) for 20 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay.

-

Lactate Dehydrogenase (LDH) Release Assay: Measure the release of LDH into the culture medium as an indicator of cell death.

-

Data Analysis: Calculate the percentage of neuroprotection for each concentration of the test compound.

Amphidinolides: Marine Macrolides with Cytotoxic Properties

Amphidinolides are a family of complex macrolides isolated from marine dinoflagellates of the genus Amphidinium.[23] Many of these compounds exhibit potent cytotoxic activity against a range of cancer cell lines.[23][24]

Natural Sources

Amphidinolides are produced by symbiotic dinoflagellates of the genus Amphidinium, which are often found in association with marine flatworms.[24]

Biological Activities and Quantitative Data

| Compound | Biological Activity | Cell Line | IC50 | Reference |

| Amphidinolides G & H | Cytotoxic | Murine Leukemia | - | [24] |

| Amphidinolide B | Cytotoxic | Murine Leukemia, Human Epidermoid Carcinoma | - | [24] |

| Amphidinolide H3 | Cytotoxic | Murine Leukemia, Human Epidermoid Carcinoma | - | [24] |

| Amphidinolide T2, T3, T4 | Cytotoxic | Murine Leukemia (L1210) | 7-12 µg/mL | [24] |

| Amphidinolide B2 (synthetic) | Cytotoxic | Human Solid Tumor Cells | 1.6 ng/mL | [24] |

| Amphidinolide B2 (synthetic) | Cytotoxic | Human Blood Tumor Cells | 53.9 ng/mL | [24] |

Experimental Protocols

Isolation of Amphidinolides from Amphidinium Culture

This is a general protocol based on described methods.[25][26]

-

Cultivation: Cultivate Amphidinium carterae in a suitable photobioreactor.

-

Harvesting: Harvest the biomass and separate the cell pellet from the culture medium.

-

Extraction: Extract the cell biomass and/or the culture medium with methanol.

-

Fractionation: Fractionate the crude extract using solid-phase extraction (SPE) with a C18 cartridge, eluting with a stepwise gradient of methanol in water.

-

Further Purification: Further purify the active fractions using high-performance liquid chromatography (HPLC) to isolate individual amphidinolides.

Pentalenolactones: Sesquiterpenoid Antibiotics from Bacteria

Pentalenolactones are a family of sesquiterpenoid antibiotics produced by several species of Streptomyces.[4][27] They exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[27]

Natural Sources

Pentalenolactones have been isolated from various Streptomyces species, including S. roseogriseus, S. UC5319, and S. arenae.[27]

Biological Activities

Pentalenolactones have demonstrated broad-spectrum antimicrobial activity.[2][27]

Experimental Protocols

Isolation of Pentalenolactone from Streptomyces Culture

This protocol is adapted from methods described for the isolation of pentalenolactone from S. arenae.[27][28]

-

Fermentation: Grow the Streptomyces strain in a suitable fermentation medium for several days.

-

Extraction: Filter the culture and extract the mycelium with methanol. Acidify the supernatant to pH 2.5 and extract with chloroform.

-

Chromatography: Concentrate the organic extract and subject it to flash silica gel chromatography.

-

Further Purification: Pool the pentalenolactone-rich fractions and further purify them to obtain the pure compound.

Biosynthetic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. arborassays.com [arborassays.com]

- 6. bohrium.com [bohrium.com]

- 7. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of an extraction method for the determination of prostaglandins in biological tissue samples using liquid chromatography-tandem mass spectrometry: application to gonads of Atlantic cod (Gadus morhua) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential regulation of the eicosanoid biosynthesis pathway in response to Enterocytozoon hepatopenaei infection in Litopenaeus vannamei | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioproduction and extraction of jasmonates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. diposit.ub.edu [diposit.ub.edu]

- 24. mdpi.com [mdpi.com]

- 25. Isolation and Structural Elucidation of New Amphidinol Analogues from Amphidinium carterae Cultivated in a Pilot-Scale Photobioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Isolation of Specialty Compounds from Amphidinium carterae Biomass by Two-Step Solid-Phase and Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic Pentalenolactone in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Theoretical Reactivity of 2-Cyclopentylpropenoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 2-Cyclopentylpropenoic acid, a substituted α,β-unsaturated carboxylic acid. While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this document extrapolates from established principles of organic chemistry and computational analysis of analogous structures to predict its reactivity profile. This guide covers the molecule's electronic properties, potential reaction pathways, and hypothetical experimental protocols for its synthesis and key reactions. The content is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the potential applications of this compound.

Introduction

This compound belongs to the class of α,β-unsaturated carboxylic acids. These molecules are characterized by a carbon-carbon double bond conjugated with a carboxylic acid functional group. This arrangement confers a unique electronic structure and a diverse range of reactivity, making them valuable intermediates in organic synthesis. The presence of the cyclopentyl group at the α-position is expected to introduce specific steric and electronic effects that modulate the reactivity of the propenoic acid backbone. Understanding these effects is crucial for designing synthetic routes and for the potential application of this molecule and its derivatives in various fields, including pharmacology.

Theoretical Reactivity Analysis

The reactivity of this compound is governed by the interplay of its electronic and steric properties. A theoretical analysis based on computational chemistry principles can provide valuable insights into its behavior in chemical reactions.

Molecular Orbital (MO) Theory and Frontier Molecular Orbitals (FMOs)

The reactivity of a molecule can often be predicted by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile.

-

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons in a reaction with a nucleophile.

For this compound, the π-system of the α,β-unsaturated carbonyl group will be the primary contributor to the frontier orbitals. The cyclopentyl group, being a saturated alkyl group, will have a minor electronic influence, primarily through hyperconjugation, which may slightly raise the energy of the HOMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Acrylic Acid | -10.8 | -0.9 | 9.9 |

| 2-Methylpropenoic Acid | -10.6 | -0.8 | 9.8 |

| This compound | -10.5 | -0.7 | 9.8 |

Note: These values are hypothetical and intended for comparative purposes. Actual values would require specific computational calculations.

The lower HOMO-LUMO gap in the substituted propenoic acids compared to acrylic acid suggests a slightly higher reactivity.

Electrostatic Potential (ESP) Map

An electrostatic potential map illustrates the charge distribution within a molecule. For this compound, the ESP map is expected to show:

-

High electron density (red/yellow): Around the carbonyl oxygen and the carboxylic acid oxygen, indicating their nucleophilic character.

-

Low electron density (blue): Around the carboxylic acid proton and, importantly, at the β-carbon of the double bond. This positive polarization at the β-carbon makes it susceptible to nucleophilic attack (Michael addition). The α-carbon will have a lesser degree of positive charge.

Predicted Reactivity